molecular formula C14H16N2O2 B033871 2-Naphthoxyacetic acid ethylene monoamide CAS No. 100927-97-7

2-Naphthoxyacetic acid ethylene monoamide

Cat. No.: B033871
CAS No.: 100927-97-7
M. Wt: 244.29 g/mol
InChI Key: YAFOBYAYENOZRO-UHFFFAOYSA-N
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Description

2-Naphthoxyacetic acid ethylene monoamide is a chemical compound with the molecular formula C14H16N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of a naphthalene ring, an ethylene group, and an amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthoxyacetic acid ethylene monoamide typically involves the reaction of 2-naphthoxyacetic acid with ethylene diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-Naphthoxyacetic acid+Ethylene diamine2-Naphthoxyacetic acid ethylene monoamide\text{2-Naphthoxyacetic acid} + \text{Ethylene diamine} \rightarrow \text{this compound} 2-Naphthoxyacetic acid+Ethylene diamine→2-Naphthoxyacetic acid ethylene monoamide

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Naphthoxyacetic acid ethylene monoamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated naphthalene derivatives.

Scientific Research Applications

2-Naphthoxyacetic acid ethylene monoamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways, particularly in plant growth regulation.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthoxyacetic acid ethylene monoamide involves its interaction with specific molecular targets and pathways. In biological systems, it is known to affect the auxin transport pathways in plants, influencing growth and development. The compound acts as an auxin influx inhibitor, interfering with the dynamics of the plasma membrane and regulating the transport of the plant hormone auxin .

Comparison with Similar Compounds

2-Naphthoxyacetic acid ethylene monoamide can be compared with other similar compounds, such as:

    1-Naphthoxyacetic acid: Similar structure but with the naphthalene ring attached at a different position.

    3-Chloro-4-hydroxyphenylacetic acid: Another auxin influx inhibitor with different substituents on the aromatic ring.

The uniqueness of this compound lies in its specific interaction with auxin transport pathways, making it a valuable tool in plant biology research .

Properties

IUPAC Name

N-(2-aminoethyl)-2-naphthalen-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-7-8-16-14(17)10-18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFOBYAYENOZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143583
Record name 2-Naphthoxyacetic acid ethylene monoamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100927-97-7
Record name 2-Naphthoxyacetic acid ethylene monoamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100927977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthoxyacetic acid ethylene monoamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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